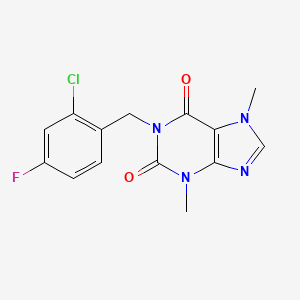

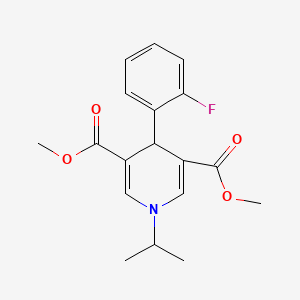

![molecular formula C16H20N4O3S B5808408 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine CAS No. 498548-96-2](/img/structure/B5808408.png)

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

描述

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and neuroscience. In

科学研究应用

4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In neuroscience, it has been used to study the role of neurotransmitters in the brain and to develop new treatments for neurological disorders.

作用机制

The mechanism of action of 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of a protein called thymidylate synthase, which is involved in DNA synthesis and cell division. It has also been shown to inhibit the activity of a protein called protein kinase C, which is involved in cell signaling and regulation.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.

实验室实验的优点和局限性

One advantage of using 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in lab experiments is its versatility. This compound can be used in a variety of assays and experiments to study different biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound is its cost. It can be expensive to synthesize and may not be readily available to all researchers.

未来方向

There are many future directions for research on 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One direction is to further explore its potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its effects on other biological processes, such as immune function and metabolism. Additionally, researchers may investigate the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

合成方法

The synthesis of 4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine involves the reaction of morpholine with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting compound is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

属性

IUPAC Name |

2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-19-14(11-23-13-5-3-2-4-6-13)17-18-16(19)24-12-15(21)20-7-9-22-10-8-20/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCKNQJDDLNJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCOCC2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128932 | |

| Record name | 2-[[4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

498548-96-2 | |

| Record name | 2-[[4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498548-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

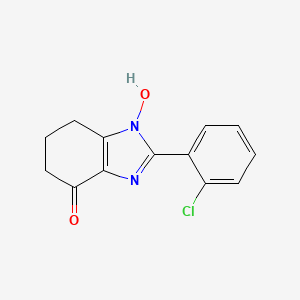

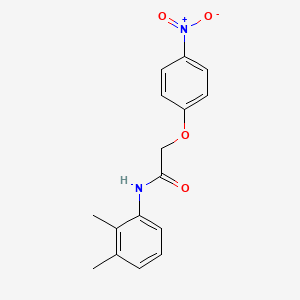

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

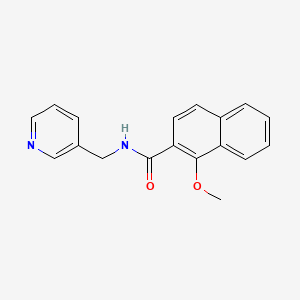

![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)

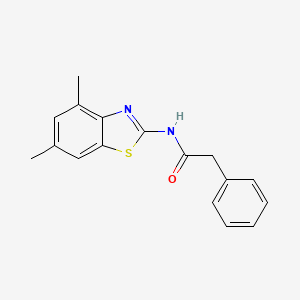

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)

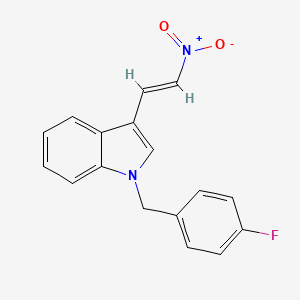

![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)

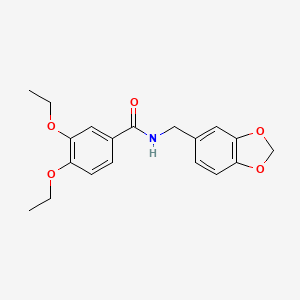

![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)

![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)